
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(5-chloro-2-phenoxyphenyl)acetamide (2-CNPPA) is a synthetic organic compound belonging to the class of amides. It is a derivative of acetamide and is composed of a phenoxy ring, an amide group, and two chlorine atoms. 2-CNPPA has been studied for its potential applications in scientific research, such as in biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide has been studied for its potential applications in scientific research. It has been used in biochemical and physiological experiments to study the effects of various compounds on biological systems. It has also been used to investigate the mechanisms of action of certain compounds on cells and to study the effects of certain drugs on the body.
Mecanismo De Acción
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide works by inhibiting the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme responsible for breaking down the neurotransmitter acetylcholine, which is involved in many processes in the body, including muscle contraction and memory formation. By inhibiting the enzyme, this compound prevents the breakdown of acetylcholine, resulting in increased levels of the neurotransmitter in the body. This can result in various effects, depending on the dosage and the biological system in which it is used.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on various biological systems. It has been shown to have anticholinergic effects, which can result in increased muscle contraction, increased heart rate, and increased blood pressure. It has also been shown to have antidepressant effects, and it has been studied for its potential to protect against certain types of nerve damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize, it is relatively stable, and it has a wide range of potential applications. However, it has some limitations as well. It is a relatively potent compound, and it can be toxic in high doses. Therefore, it is important to use caution when handling and using this compound in laboratory experiments.
Direcciones Futuras
There are several potential future directions for 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide research. It could be used to study the effects of various drugs on the body, to investigate the mechanisms of action of certain compounds on cells, and to study the effects of certain drugs on the brain. It could also be used to study the effects of various compounds on the immune system, to investigate the effects of certain drugs on the cardiovascular system, and to study the effects of various compounds on the nervous system. Additionally, it could be used to study the effects of various compounds on the gastrointestinal tract, to investigate the effects of certain drugs on the endocrine system, and to study the effects of various compounds on the reproductive system.
Métodos De Síntesis
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide can be synthesized via a two-step process using either a nucleophilic substitution reaction with a 5-chloro-2-phenoxybenzyl chloride or a Friedel-Crafts acylation reaction followed by an amide formation reaction. In the nucleophilic substitution reaction, this compound is synthesized by reacting 5-chloro-2-phenoxybenzyl chloride with sodium azide in an inert solvent. In the Friedel-Crafts acylation reaction, this compound is synthesized by reacting 5-chloro-2-phenoxybenzene with acetic anhydride in the presence of a Lewis acid catalyst. The resulting product is then reacted with sodium azide to form this compound.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide involves the reaction of 2-phenoxyaniline with chloroacetyl chloride to form 2-chloro-N-(2-phenoxyphenyl)acetamide, which is then reacted with 5-chloro-2-phenoxyaniline to form the final product.", "Starting Materials": [ "2-phenoxyaniline", "chloroacetyl chloride", "5-chloro-2-phenoxyaniline" ], "Reaction": [ "Step 1: 2-phenoxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-(2-phenoxyphenyl)acetamide.", "Step 2: 5-chloro-2-phenoxyaniline is added to the reaction mixture and the reaction is allowed to proceed to form 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide.", "Step 3: The final product is isolated and purified using standard techniques such as recrystallization or column chromatography." ] } | |
Número CAS |
54810-28-5 |
Fórmula molecular |
C14H11Cl2NO2 |
Peso molecular |
296.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



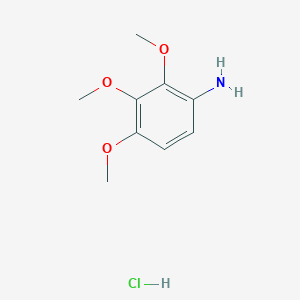
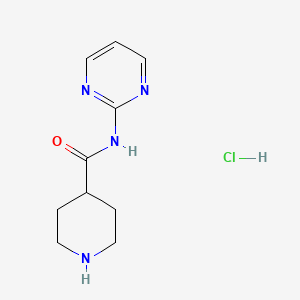

![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)
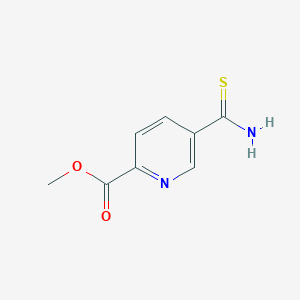
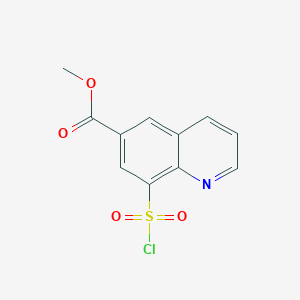
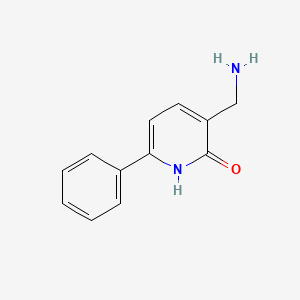

![2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B6144736.png)